molecular formula C20H26O5 B13444218 rac 2,4-O-Dimethylzearalenone-d6

rac 2,4-O-Dimethylzearalenone-d6

Cat. No.: B13444218
M. Wt: 352.5 g/mol
InChI Key: MYILAUURZUNHGP-KMYVDDIXSA-N
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Description

rac 2,4-O-Dimethylzearalenone-d6: is a deuterium-labeled derivative of 2,4-O-Dimethylzearalenone, a mycotoxin produced by Fusarium species. This compound is primarily used as a reference standard in analytical chemistry and research. It has a molecular formula of C20H20D6O5 and a molecular weight of 352.45 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 2,4-O-Dimethylzearalenone-d6 involves the incorporation of deuterium atoms into the parent compound, 2,4-O-Dimethylzearalenone. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is carried out under controlled conditions to ensure the incorporation of deuterium atoms and the purity of the final product. The compound is then purified and characterized using techniques such as NMR spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: rac 2,4-O-Dimethylzearalenone-d6 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes .

Scientific Research Applications

rac 2,4-O-Dimethylzearalenone-d6 is widely used in scientific research, including:

    Analytical Chemistry: As a reference standard for the quantification and identification of mycotoxins in food and environmental samples.

    Biology: Used in studies to understand the metabolism and toxicology of mycotoxins.

    Medicine: Research on the effects of mycotoxins on human health and the development of therapeutic interventions.

    Industry: Quality control and assurance in the production of food and feed products

Mechanism of Action

The mechanism of action of rac 2,4-O-Dimethylzearalenone-d6 involves its interaction with cellular targets, leading to various biological effects. The compound can bind to estrogen receptors, mimicking the effects of estrogen and disrupting normal hormonal functions. This can lead to reproductive and developmental toxicity in exposed organisms. The exact molecular pathways and targets involved are still under investigation .

Comparison with Similar Compounds

Uniqueness: rac 2,4-O-Dimethylzearalenone-d6 is unique due to the incorporation of deuterium atoms, which makes it a valuable tool in analytical chemistry for tracing and quantifying mycotoxins. Its stability and isotopic labeling provide advantages in various research applications .

Properties

Molecular Formula

C20H26O5

Molecular Weight

352.5 g/mol

IUPAC Name

4,5,5-trideuterio-16,18-dimethoxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione

InChI

InChI=1S/C20H26O5/c1-14-8-7-11-16(21)10-6-4-5-9-15-12-17(23-2)13-18(24-3)19(15)20(22)25-14/h5,9,12-14H,4,6-8,10-11H2,1-3H3/i1D3,8D2,14D

InChI Key

MYILAUURZUNHGP-KMYVDDIXSA-N

Isomeric SMILES

[2H]C1(CCC(=O)CCCC=CC2=C(C(=CC(=C2)OC)OC)C(=O)OC1([2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OC)OC)C(=O)O1

Origin of Product

United States

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